4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZQPARKNGFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9ClN4S. It features a triazole ring substituted with chlorophenyl and pyridine moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClN4S |
| CAS Number | 127118-60-9 |
| Molecular Weight | 272.75 g/mol |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their antimicrobial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL , demonstrating promising potential as antimicrobial agents .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-((4-ethyl-5-(3-pyridinyl)thio)methyl)-4H-triazole | 31.25 | Pseudomonas aeruginosa |
| 1-(4-methoxyphenyl)-2-(5-(3-pyridinyl)thio)ethanone | 62.5 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. One study focused on the synthesis of hydrazone derivatives from triazole compounds and tested their cytotoxicity against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited higher cytotoxicity towards melanoma cells compared to other cancer types .
Case Study: Cytotoxicity Evaluation
In a detailed evaluation:
- Compound : N'-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazide
- Activity : Inhibited cancer cell migration effectively.
- Selectivity : More selective towards cancer cells than normal cells.
Antifungal Activity
In addition to antibacterial properties, triazole derivatives have shown antifungal activities. The structure of 1,2,4-triazoles allows for interactions with fungal enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity. A study demonstrated that certain derivatives had significant antifungal activity against Candida species at concentrations similar to their antibacterial counterparts .
Structure-Biological Activity Relationship
The biological activity of triazole compounds can often be correlated with their structural features. Variations in substituents on the sulfur atom and the aromatic rings significantly influence their efficacy against various pathogens. For instance:
- Chlorine Substitution : Enhances antimicrobial potency.
- Pyridine Ring : Contributes to increased cytotoxicity against cancer cells.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, in cancer therapy. For instance, derivatives of triazole have been synthesized and tested for cytotoxicity against various cancer cell lines such as melanoma and triple-negative breast cancer. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Properties
Triazole compounds have demonstrated antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For example, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans . The mechanism of action is believed to involve inhibition of essential metabolic pathways in these microorganisms.
Antioxidant Activity
The antioxidant properties of triazole derivatives have been explored in various studies. The presence of the thiol group in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in several chronic diseases .
Fungicides
Due to their antifungal properties, triazole compounds are also being investigated as potential fungicides in agriculture. Their ability to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens, thereby enhancing agricultural productivity .
Herbicides
Some studies suggest that modifications of triazole structures can lead to herbicidal activities. This aspect is still under investigation but presents a promising avenue for the development of new herbicides based on the triazole scaffold .
Coordination Compounds
The ability of this compound to form coordination complexes with metals opens up potential applications in materials science. These complexes can be utilized in catalysis or as sensors due to their unique electronic properties .
Polymer Chemistry
Triazoles are being incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of this compound into polymer systems could lead to novel materials with improved performance characteristics .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | PMC9416745 | Demonstrated selective cytotoxicity against melanoma and breast cancer cell lines. |
| Antimicrobial | Nepjol | Inhibition of Staphylococcus aureus and Candida albicans with significant activity noted at varying concentrations. |
| Agricultural | BLD Pharm | Potential use as a fungicide with effective inhibition of fungal pathogens in crops. |
| Material Science | ResearchGate | Development of metal complexes for catalytic applications showcasing enhanced electronic properties. |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings from Comparative Studies
Antiviral Activity: The cyclopentenylamino-hydrazinyl analog (Table 1) exhibited superior inhibition of SARS-CoV-2 helicase (nsp13) due to strong hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s pyridin-3-yl group may favor interactions with metal ions or enzymes but lacks direct evidence of antiviral efficacy.
Anticancer Potential: Pyridine-containing analogs (e.g., pyridin-4-yl in ) showed moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) when complexed with transition metals (e.g., Cu²⁺, Zn²⁺). The target compound’s pyridin-3-yl group could similarly enhance metal-binding but requires experimental validation .
Antimicrobial and Antioxidant Effects: Schiff base derivatives (e.g., benzylideneamino in Table 1) demonstrated broad-spectrum antimicrobial activity, attributed to the electron-withdrawing Cl and planar aromatic systems . Antioxidant activity was noted in pyrrole- and pyrazole-substituted triazoles (e.g., 15–20% DPPH scavenging in ), but the target compound’s pyridine ring may reduce radical scavenging efficiency compared to heteroaromatic substituents like furan or thiophene .
Synthetic Flexibility :
- The thiol group in the target compound allows derivatization into S-alkyl or disulfide forms, improving pharmacokinetics. For example, S-alkyl derivatives in showed enhanced docking scores compared to parent thiols .
Q & A
Q. What are the standard synthetic protocols for 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazides and aldehydes under basic conditions. For example:
React 4-chlorobenzohydrazide with pyridine-3-carboxaldehyde in ethanol under reflux.
Add thiourea and NaOH to induce cyclization, forming the triazole-thiol core.
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key variables include solvent choice (methanol/ethanol), temperature (reflux at ~80°C), and stoichiometric ratios (1:1 hydrazide:aldehyde) .
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and pyridyl/triazole carbons (δ 120–150 ppm).
- IR : Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
- LC-MS/HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 315.03 for C₁₃H₁₀ClN₄S).
- Elemental analysis : Validate C, H, N, S percentages (±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency vs. ethanol.
- Catalysts : Add KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes.
- Workup : Replace column chromatography with pH-controlled precipitation (adjust to pH 3–4 for thiol stabilization).
Reported yields increase from ~65% to >85% under optimized conditions .
Q. What structure-activity relationship (SAR) studies exist for its biological activity?
- Methodological Answer : Key SAR insights from analogous triazole-thiols:
Q. How can conflicting reports on biological activity be reconciled?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and pathogen strains.
- Systematic substituent variation : Compare 4-chlorophenyl vs. 4-fluorophenyl analogs to isolate electronic effects.
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to assess significance.
For example, conflicting antifungal data (MIC range: 2–25 µg/mL) may arise from differences in fungal strain susceptibility or culture conditions .
Q. What computational methods predict its pharmacokinetic and target interaction profiles?
- Methodological Answer :
- ADME prediction (SwissADME) : LogP (~2.8) and topological polar surface area (TPSA: ~85 Ų) suggest moderate oral bioavailability.
- Molecular dynamics (GROMACS) : Simulate binding stability to SARS-CoV-2 helicase (RMSD <2.0 Å over 100 ns).
- Quantum mechanical calculations (DFT) : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., thiol group electrophilicity).
These methods guide lead optimization, such as adding methyl groups to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
